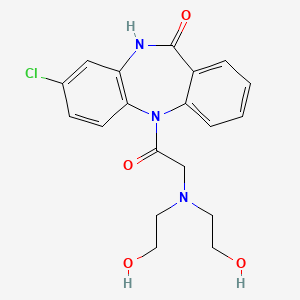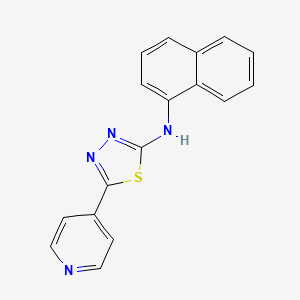
Siltenzepine
説明
Siltenzepine is a small molecule drug . It was initially developed by Teva Pharmaceutical Industries Ltd . It is a Muscarinic acetylcholine receptor (mAChRs) antagonist . It was used as an anti-acid agent in the treatment of peptic ulcers .
Chemical Reactions Analysis
While specific chemical reactions involving Siltenzepine are not available, it’s known that the drug interacts with mAChRs . The drug’s mechanism of action involves antagonism of these receptors .科学的研究の応用
Pharmacological Treatments for Depression, Anxiety, and Stress Disorders
- Siltenzepine, as a CRF1 receptor antagonist, has been explored for its potential in treating depression, anxiety, and stress disorders. Studies suggest that selective CRF1 receptor antagonists, like Siltenzepine, may exhibit utility in these areas. The separation-induced vocalization model in rat pups demonstrated the anxiolytic-like effects of Siltenzepine, showcasing its potential in anxiety and stress disorders without significant side effects (Kehne et al., 2000).
Benzodiazepine Use in Primary Care
- While not directly related to Siltenzepine, the extensive use of benzodiazepines in primary care and their potential long-term adverse health outcomes highlight the need for alternative treatments in managing conditions like anxiety and depression. This context underscores the importance of exploring new pharmacological treatments, such as Siltenzepine, that may offer fewer side effects and dependence issues (Vicens et al., 2014).
Exploration of Anticonvulsants and Antipsychotics
- Research on various anticonvulsants and antipsychotics, some of which may share pharmacological properties with Siltenzepine, aids in understanding its potential applications. Studies have explored the effects of different compounds on conditions like schizophrenia, seizures, and other psychiatric disorders, providing insights into the potential uses of Siltenzepine in similar areas (Nieoczym et al., 2010).
Antitumor Properties
- Siltenzepine, being part of the pyrrolobenzodiazepine class, has implications in the field of cancer research. The pyrrolo[1,4]benzodiazepines (PBDs) have shown significant antitumor properties, suggesting that Siltenzepine could have potential applications in cancer treatment or research (Li et al., 2009).
Immune-Inflammatory Markers in Schizophrenia
- Siltenzepine, as an antipsychotic, may influence immune-inflammatory markers in conditions like schizophrenia. Research has delved into the effects of antipsychotics on immune-inflammatory markers, which can provide insights into how Siltenzepine might interact with or affect these markers in similar psychiatric conditions (Maes et al., 1994).
Environmental Applications: Carbamazepine Removal
- Although not directly related to Siltenzepine, studies on the removal of carbamazepine in hybrid wetlands can inform environmental approaches to managing waste from pharmaceuticals, potentially including Siltenzepine. Such research is vital in understanding the ecological impact and management of medication residues (Tejeda et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
11-[2-[bis(2-hydroxyethyl)amino]acetyl]-3-chloro-5H-benzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-13-5-6-17-15(11-13)21-19(27)14-3-1-2-4-16(14)23(17)18(26)12-22(7-9-24)8-10-25/h1-6,11,24-25H,7-10,12H2,(H,21,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKYWMANNIJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(N2C(=O)CN(CCO)CCO)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869316 | |
| Record name | 5-{[Bis(2-hydroxyethyl)amino]acetyl}-8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Siltenzepine | |
CAS RN |
98374-54-0 | |
| Record name | Siltenzepine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098374540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SILTENZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJF293UV6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,3-Benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one](/img/structure/B1663222.png)
![[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate](/img/structure/B1663223.png)
![7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B1663225.png)
![1-[(4-Chlorophenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B1663226.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide](/img/structure/B1663227.png)
![2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide](/img/structure/B1663228.png)


![4-[(5-Naphthalen-1-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate](/img/structure/B1663232.png)
![(7R,9R)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1663233.png)
![2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester](/img/structure/B1663238.png)

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)